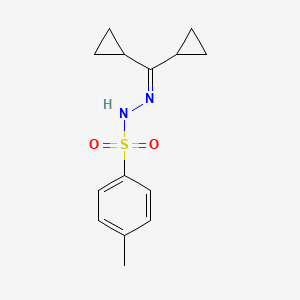
3,3,6,6-Tetramethyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tétraméthyl-1,2,4,5-tétraphényl-1,2,4,5-tétraaza-3,6-disilacyclohexane: est un composé organosilicié unique caractérisé par sa structure cyclique contenant des atomes de silicium et d'azote
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du 3,3,6,6-tétraméthyl-1,2,4,5-tétraphényl-1,2,4,5-tétraaza-3,6-disilacyclohexane implique généralement la réaction du tétraméthylsilane avec la phénylhydrazine dans des conditions contrôlées. La réaction est effectuée sous atmosphère inerte, souvent en utilisant un solvant tel que le toluène ou l'hexane. Le mélange réactionnel est chauffé pour faciliter la formation du composé cyclique désiré.
Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, pour garantir un rendement et une pureté élevés. La production industrielle nécessiterait également des mesures strictes de contrôle qualité pour maintenir la cohérence.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium.
Substitution: Les groupes phényle dans le composé peuvent être substitués par d'autres groupes fonctionnels par des réactions avec des réactifs appropriés.
Réactifs et conditions courants:
Oxydation: Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction: Hydrure de lithium aluminium, borohydrure de sodium.
Substitution: Agents halogénants, réactifs organométalliques.
Principaux produits formés:
Oxydation: Formation de liaisons silicium-oxygène, conduisant à des dérivés de siloxane.
Réduction: Formation de liaisons silicium-hydrogène, résultant en des dérivés de silane.
Substitution: Divers dérivés substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
Chimie: Le composé est utilisé comme précurseur dans la synthèse d'autres composés organosiliciés. Sa stabilité et sa structure unique en font un intermédiaire précieux en synthèse organique.
Biologie et médecine: Des recherches sont en cours pour explorer son potentiel en tant qu'agent de délivrance de médicaments en raison de sa capacité à former des complexes stables avec diverses biomolécules.
Industrie: En science des matériaux, le composé est étudié pour son utilisation potentielle dans le développement de matériaux avancés, tels que les polymères haute performance et les revêtements.
5. Mécanisme d'action
Le mécanisme par lequel le 3,3,6,6-tétraméthyl-1,2,4,5-tétraphényl-1,2,4,5-tétraaza-3,6-disilacyclohexane exerce ses effets est principalement dû à sa capacité à former des complexes stables avec d'autres molécules. Les atomes de silicium et d'azote dans la structure cyclique fournissent des sites d'interaction avec divers substrats, facilitant les réactions et formant des produits stables. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature des molécules interagissantes.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds. Its stability and unique structure make it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: In materials science, the compound is investigated for its potential use in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which 3,3,6,6-Tetramethyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane exerts its effects is primarily through its ability to form stable complexes with other molecules. The silicon and nitrogen atoms in the cyclic structure provide sites for interaction with various substrates, facilitating reactions and forming stable products. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 3,3,6,6-Tétraéthyl-1,2,4,5-tétraphényl-1,2,4,5-tétraaza-3,6-disilacyclohexane
- 1,2,4,5-Tétraoxacyclohexane, 3,3,6,6-tétraméthyl-
- 3,4,5,6-Tétraméthyloctane
Comparaison: Comparé à des composés similaires, le 3,3,6,6-tétraméthyl-1,2,4,5-tétraphényl-1,2,4,5-tétraaza-3,6-disilacyclohexane est unique en raison de son arrangement spécifique d'atomes de silicium et d'azote dans une structure cyclique. Cet arrangement confère des propriétés chimiques distinctes, telles qu'une stabilité et une réactivité accrues, le rendant particulièrement précieux dans diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
5994-91-2 |
|---|---|
Formule moléculaire |
C28H32N4Si2 |
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
3,3,6,6-tetramethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C28H32N4Si2/c1-33(2)29(25-17-9-5-10-18-25)31(27-21-13-7-14-22-27)34(3,4)32(28-23-15-8-16-24-28)30(33)26-19-11-6-12-20-26/h5-24H,1-4H3 |
Clé InChI |
DWERHZSENAPLOR-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(N(N([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
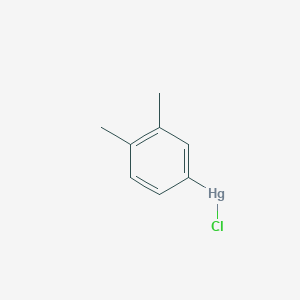
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
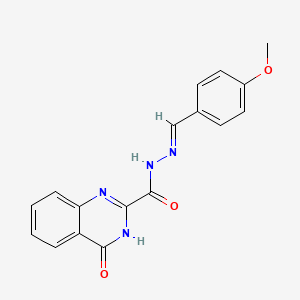
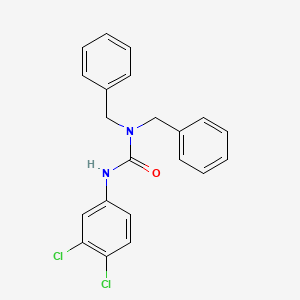
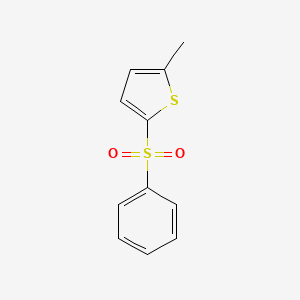
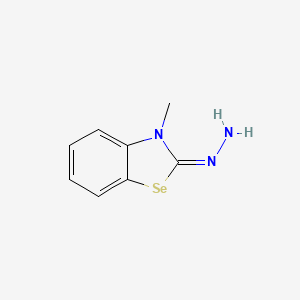




![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)
